3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid” is a research chemical . It is related to “3,3-Diethyl-4-oxo-2-azetidinyl Propionate”, which is also a research chemical . The latter has a molecular weight of 199.25 and a molecular formula of C10H17NO3 .
Molecular Structure Analysis
The molecular structure of “3,3-Diethyl-4-oxo-2-azetidinyl Propionate”, a related compound, is given by the SMILES notation: CCC(=O)OC1C(C(=O)N1)(CC)CC . The InChI is: InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of “3,3-Diethyl-4-oxo-2-azetidinyl Propionate”, a related compound, include a molecular weight of 199.25, a molecular formula of C10H17NO3, a LogP of 1.47780, a complexity of 246, a heavy atom count of 14, a hydrogen bond acceptor count of 3, a hydrogen bond donor count of 1, a rotatable bond count of 5, and a topological polar surface area of 55.4 .Future Directions
Future research could focus on the synthesis and diversification of novel heterocyclic amino acid derivatives, as has been done with related compounds . These compounds could be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Properties
IUPAC Name |
3-(3,3-diethyl-4-oxoazetidin-2-yl)oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-14(4-2)12(18)15-13(14)19-10-7-5-6-9(8-10)11(16)17/h5-8,13H,3-4H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRCDZIYEYCRJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(NC1=O)OC2=CC=CC(=C2)C(=O)O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.